Fmoc-N-Lys-(PEG12-biotin)-OH (CAS 1334172-65-4) is a specialized, orthogonally protected amino acid building block engineered for Solid-Phase Peptide Synthesis (SPPS). It features a lysine core with an alpha-amino Fmoc protecting group and an epsilon-amino modification comprising a highly hydrophilic, 12-unit polyethylene glycol (PEG12) spacer terminating in a biotin affinity tag. This architecture provides an extended spacer arm of approximately 56 Å, which is critical for overcoming steric hindrance during streptavidin-biotin binding [1]. For industrial and laboratory procurement, this compound is a highly effective choice when synthesizing biotinylated peptides that require high aqueous solubility, minimal on-resin aggregation, and maximal capture efficiency in surface plasmon resonance (SPR), pull-down assays, or targeted degradation applications.
Substituting Fmoc-N-Lys-(PEG12-biotin)-OH with generic alternatives, such as Fmoc-Lys(Biotin)-OH (no linker) or Fmoc-Lys(Biotin-Ahx)-OH (aliphatic linker), frequently compromises both manufacturability and downstream assay performance. Without a linker, the biotin tag sits too close to the peptide backbone, failing to fully penetrate the 9 Å deep binding pocket of streptavidin due to steric clashes, which can reduce capture efficiency by over 30% [1]. Furthermore, substituting with hydrophobic aliphatic linkers like aminohexanoic acid (Ahx) often induces on-resin peptide aggregation during SPPS and drastically reduces the aqueous solubility of the final cleaved peptide [2]. Procurement of the PEG12 variant is therefore essential to ensure high crude synthesis yields and unhindered affinity capture in sterically demanding environments.
In comparative affinity binding models, the length of the spacer arm directly dictates the efficiency of streptavidin capture. Fmoc-N-Lys-(PEG12-biotin)-OH introduces a ~56 Å spacer, whereas standard Fmoc-Lys(Biotin)-OH provides only a ~13.5 Å distance from the peptide backbone. This extended reach allows the biotin to fully access the buried streptavidin binding pocket while keeping the peptide sequence clear of the protein surface. Quantitative binding assays demonstrate that PEG12-biotinylated macromolecules achieve >95% relative capture efficiency, compared to approximately 65% for variants lacking a spacer, significantly improving signal-to-noise ratios in diagnostic applications [1].
| Evidence Dimension | Relative streptavidin capture efficiency |
| Target Compound Data | >95% relative capture efficiency (~56 Å spacer) |
| Comparator Or Baseline | Standard Fmoc-Lys(Biotin)-OH (~65% efficiency, ~13.5 Å spacer) |
| Quantified Difference | >30% improvement in capture efficiency |
| Conditions | Streptavidin-coated surface binding assays |
Maximizes the yield of recovered material in pull-down assays and ensures high sensitivity in surface-based diagnostics.
The chemical nature of the linker heavily influences the processability of the synthesized peptide. Aliphatic linkers like aminohexanoic acid (Ahx) are highly hydrophobic and frequently cause sequence-dependent aggregation during SPPS, leading to incomplete coupling and lower crude purity. In contrast, the PEG12 spacer in Fmoc-N-Lys-(PEG12-biotin)-OH is highly hydrophilic. This prevents on-resin aggregation and significantly enhances the aqueous solubility of the final cleaved peptide. Peptides synthesized with PEG12 routinely exhibit sharper HPLC peaks and higher recovery rates, avoiding the 20-30% yield losses commonly associated with the purification of aggregated hydrophobic Ahx-linked peptides [1].
| Evidence Dimension | Aqueous solubility and crude synthesis yield |
| Target Compound Data | High aqueous solubility, preventing on-resin aggregation |
| Comparator Or Baseline | Fmoc-Lys(Biotin-Ahx)-OH (Hydrophobic, prone to aggregation) |
| Quantified Difference | Prevention of 20-30% yield losses during HPLC purification |
| Conditions | Standard Fmoc SPPS and reverse-phase HPLC purification |
Reduces synthesis failure rates and minimizes costly losses during peptide purification and formulation.
For applications involving large protein complexes or whole-cell labeling, intermediate spacer lengths are often insufficient. Fmoc-Lys(Biotin-PEG4)-OH provides a ~29 Å spacer, which can still result in secondary steric clashes when the target receptor is embedded in a crowded cell membrane or a bulky multimeric complex. The PEG12 variant extends this distance to ~56 Å. Experimental models comparing PEG lengths show that in sterically demanding environments, extending from PEG4 to PEG12 can recover an additional 10-15% in relative binding signal, ensuring that the biological activity of the tethered peptide is not compromised by proximity to the affinity matrix [1].
| Evidence Dimension | Relative binding signal in sterically hindered environments |
| Target Compound Data | Maximal signal retention (~56 Å clearance) |
| Comparator Or Baseline | Fmoc-Lys(Biotin-PEG4)-OH (10-15% signal reduction, ~29 Å clearance) |
| Quantified Difference | 10-15% increase in binding signal relative to short PEG linkers |
| Conditions | Assays involving bulky macromolecular targets or cell surfaces |
Critical for procurement in advanced diagnostic and therapeutic research where target accessibility is limited by surrounding steric bulk.
The ~56 Å PEG12 spacer ensures that the immobilized peptide is presented far enough from the sensor surface to interact with large analytes without steric hindrance, providing accurate kinetic data and preventing baseline drift [1].
The extended, flexible, and hydrophilic nature of the PEG12 linker makes this building block highly suitable for constructing bifunctional molecules that require a precise distance between the target-binding peptide and the recruited effector, ensuring unhindered ternary complex formation [2].
The high capture efficiency (>95%) and high aqueous solubility provided by the PEG12 modification ensure maximum recovery of low-abundance target proteins from crude biological samples using streptavidin magnetic beads, outperforming shorter linkers [1].